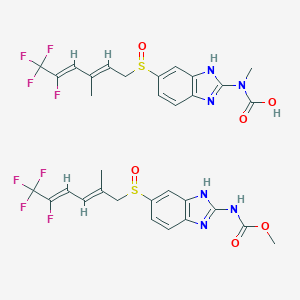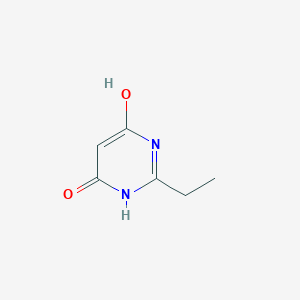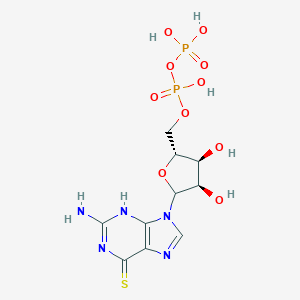
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine is a complex organic compound known for its potential applications in medicinal chemistry, particularly in cancer research. This compound features a unique structure that combines an acridine moiety with a bis(2-chloroethyl)amino group, which is known for its alkylating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine typically involves multiple steps, starting with the preparation of the acridine core. The acridine core can be synthesized through a cyclization reaction involving anthranilic acid and a suitable aldehyde. The bis(2-chloroethyl)amino group is then introduced through a nucleophilic substitution reaction, where the amino group reacts with 2-chloroethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the nitro groups to amines.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the nucleophilic sites on DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis in cancer cells. The acridine moiety also intercalates into DNA, further disrupting its function.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another compound with a bis(2-chloroethyl)amino group, known for its histone deacetylase inhibitory activity.
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: Exhibits class I selectivity in inhibiting histone deacetylases.
Uniqueness
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine is unique due to its combination of an acridine moiety and a bis(2-chloroethyl)amino group, which provides both DNA intercalation and alkylation properties. This dual mechanism enhances its potential as an anticancer agent compared to similar compounds that may only possess one of these properties.
Properties
IUPAC Name |
N-[4-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylbutyl]acridin-9-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29Cl2N3S/c28-15-18-32(19-16-29)21-11-13-22(14-12-21)33-20-6-5-17-30-27-23-7-1-3-9-25(23)31-26-10-4-2-8-24(26)27/h1-4,7-14H,5-6,15-20H2,(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZRAWBQTFMLAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCSC4=CC=C(C=C4)N(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156315 |
Source


|
| Record name | N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130031-50-4 |
Source


|
| Record name | N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130031504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B152370.png)




![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)




